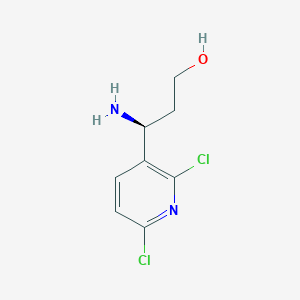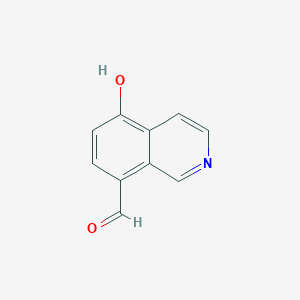
5-Hydroxyisoquinoline-8-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxyisoquinoline-8-carbaldehyde is an organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyridine ring. The presence of a hydroxyl group at the 5th position and an aldehyde group at the 8th position makes this compound a unique and versatile compound in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyisoquinoline-8-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the compound can be synthesized by the cyclization of 2-aminobenzaldehyde with glyoxylic acid in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating and careful control of reaction conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves optimized synthetic routes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-Hydroxyisoquinoline-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 5-Hydroxyisoquinoline-8-carboxylic acid.
Reduction: 5-Hydroxyisoquinoline-8-methanol.
Substitution: 5-Alkoxyisoquinoline-8-carbaldehyde.
Aplicaciones Científicas De Investigación
5-Hydroxyisoquinoline-8-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Hydroxyisoquinoline-8-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects. The pathways involved in its mechanism of action include enzyme inhibition and disruption of cellular processes.
Comparación Con Compuestos Similares
5-Hydroxyisoquinoline: Lacks the aldehyde group at the 8th position.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8th position but lacks the isoquinoline structure.
5-Methoxyisoquinoline-8-carbaldehyde: Contains a methoxy group instead of a hydroxyl group at the 5th position.
Uniqueness: 5-Hydroxyisoquinoline-8-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a variety of chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C10H7NO2 |
|---|---|
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
5-hydroxyisoquinoline-8-carbaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-6-7-1-2-10(13)8-3-4-11-5-9(7)8/h1-6,13H |
Clave InChI |
LNKRISGFXXEYMY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=CN=CC2=C1C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


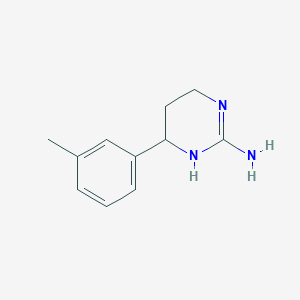
![3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol](/img/structure/B13310630.png)
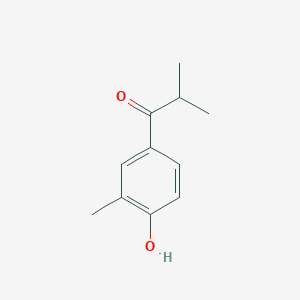
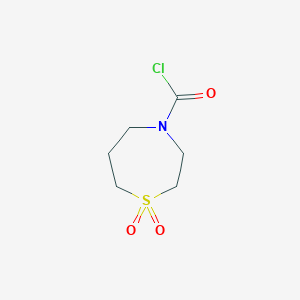
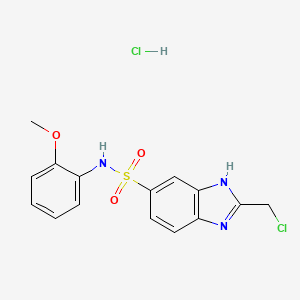



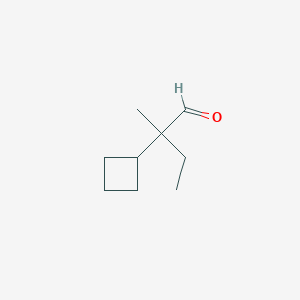
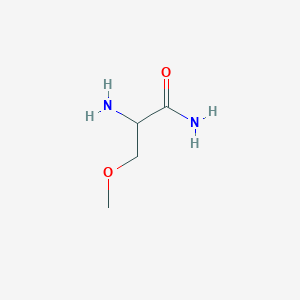
![5-(Aminomethyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13310694.png)
